molecular formula C60H76N12O16 B1212530 Sandramycin

Sandramycin

Cat. No.: B1212530
M. Wt: 1221.3 g/mol
InChI Key: WXIVYIYCEBUEHL-RTQGILJWSA-N
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Description

Sandramycin is a natural product isolated from the bacterium Nocardioides species. It is a cyclic decadepsipeptide known for its potent antitumor properties. This compound belongs to the family of bisintercalator natural products, which are characterized by their ability to bind to DNA and interfere with its function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of sandramycin involves a multicomponent reaction sequence. One of the key steps is the Staudinger/aza-Wittig/diastereoselective Ugi three-component reaction, which is used to obtain a linear pentadepsipeptide. Another method involves solid-phase synthesis, where on-resin ester formation and [5 + 5] peptide coupling are used to prepare a range of desymmetrized analogues .

Industrial Production Methods

Industrial production of this compound typically involves fermentation processes using Nocardioides species. The fermentation broth is extracted with solvents like ethyl acetate, and the compound is purified through various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Sandramycin undergoes several types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include:

Major Products Formed

The major products formed from these reactions include various analogues of this compound, which are evaluated for their biological activity .

Scientific Research Applications

Sandramycin has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying bisintercalator natural products.

    Biology: Studied for its interaction with DNA and its effects on cellular processes.

    Medicine: Investigated for its potent antitumor properties and potential use as an anticancer agent.

    Industry: Used in the development of new antibiotics and anticancer drugs

Mechanism of Action

Sandramycin exerts its effects by binding to the minor groove of double-stranded DNA through bisintercalation of its chromophores. This binding interferes with DNA replication and transcription, leading to cytotoxic effects on cancer cells. The molecular targets include DNA itself, and the pathways involved are those related to DNA damage and repair .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its specific cyclic decadepsipeptide structure and the presence of two 3-hydroxyquinoline-2-carboxylic acids as chromophores. These structural features contribute to its potent cytotoxicity and make it a valuable compound for scientific research and drug development .

Properties

Molecular Formula

C60H76N12O16

Molecular Weight

1221.3 g/mol

IUPAC Name

3-hydroxy-N-[(3R,7S,16S,23R,27S,36S)-23-[(3-hydroxyquinoline-2-carbonyl)amino]-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-7,27-di(propan-2-yl)-5,25-dioxa-1,8,11,14,21,28,31,34-octazatricyclo[34.4.0.016,21]tetracontan-3-yl]quinoline-2-carboxamide

InChI

InChI=1S/C60H76N12O16/c1-33(2)51-59(85)87-31-39(65-55(81)49-43(73)25-35-17-9-11-19-37(35)63-49)57(83)71-23-15-13-21-41(71)53(79)62-28-46(76)68(6)30-48(78)70(8)52(34(3)4)60(86)88-32-40(66-56(82)50-44(74)26-36-18-10-12-20-38(36)64-50)58(84)72-24-16-14-22-42(72)54(80)61-27-45(75)67(5)29-47(77)69(51)7/h9-12,17-20,25-26,33-34,39-42,51-52,73-74H,13-16,21-24,27-32H2,1-8H3,(H,61,80)(H,62,79)(H,65,81)(H,66,82)/t39-,40-,41+,42+,51+,52+/m1/s1

InChI Key

WXIVYIYCEBUEHL-RTQGILJWSA-N

Isomeric SMILES

CC(C)[C@H]1C(=O)OC[C@H](C(=O)N2CCCC[C@H]2C(=O)NCC(=O)N(CC(=O)N([C@H](C(=O)OC[C@H](C(=O)N3CCCC[C@H]3C(=O)NCC(=O)N(CC(=O)N1C)C)NC(=O)C4=NC5=CC=CC=C5C=C4O)C(C)C)C)C)NC(=O)C6=NC7=CC=CC=C7C=C6O

SMILES

CC(C)C1C(=O)OCC(C(=O)N2CCCCC2C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C(=O)N3CCCCC3C(=O)NCC(=O)N(CC(=O)N1C)C)NC(=O)C4=NC5=CC=CC=C5C=C4O)C(C)C)C)C)NC(=O)C6=NC7=CC=CC=C7C=C6O

Canonical SMILES

CC(C)C1C(=O)OCC(C(=O)N2CCCCC2C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C(=O)N3CCCCC3C(=O)NCC(=O)N(CC(=O)N1C)C)NC(=O)C4=NC5=CC=CC=C5C=C4O)C(C)C)C)C)NC(=O)C6=NC7=CC=CC=C7C=C6O

Synonyms

sandramycin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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